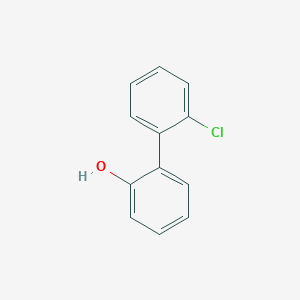

2-Chloro-2'-hydroxybiphenyl

Description

Historical Context and Emergence of Academic Interest in Substituted Biphenyls

The study of biphenyl (B1667301) derivatives has a rich history extending back nearly 160 years. rsc.org Early synthetic milestones include the Wurtz-Fittig reaction, first reported in 1855 for forming carbon-carbon bonds, and the Ullmann reaction, developed in 1901, which became a key method for synthesizing chiral substituted biphenyls. rsc.org Biphenyls themselves are recognized as crucial organic intermediates in the production of a wide array of products, including pharmaceuticals, agricultural chemicals, and advanced materials like liquid crystals. rsc.orgwikipedia.org

A significant branch of this family, the polychlorinated biphenyls (PCBs), has a particularly complex history. First discovered as a byproduct of coal tar in 1865 and synthesized in a laboratory setting in 1876, commercial production of PCBs began in 1929. Their chemical stability and insulating properties led to widespread industrial use. researchgate.net However, by the 1960s, the work of chemists like Sören Jensen revealed that PCBs had become pervasive environmental contaminants. This discovery catalyzed a surge in academic research focused on the environmental fate and metabolic transformation of these compounds. pageplace.de

It was within this context that hydroxylated polychlorinated biphenyls (OH-PCBs), such as 2-Chloro-2'-hydroxybiphenyl, emerged as a significant area of study. Researchers began to understand that these compounds are metabolites formed when organisms process PCBs, and that they possess distinct chemical and toxicological properties compared to their parent compounds. nih.gov The ongoing investigation into the behavior of these metabolites remains a key focus in environmental and analytical chemistry.

Significance of this compound in Chemical Science

This compound is an aromatic compound featuring a biphenyl core with two benzene (B151609) rings connected by a single bond. ontosight.ai One ring is substituted with a chlorine atom and the other with a hydroxyl (-OH) group. This specific arrangement of functional groups imparts distinct chemical properties. The presence of the hydroxyl group classifies it as a phenol (B47542), which gives the molecule acidic characteristics. ontosight.ai

The primary significance of this compound in modern chemical science stems from its identity as a metabolic byproduct of certain PCBs. nih.gov As a member of the chlorohydroxybiphenyls, it serves as an important marker in environmental analysis, with related compounds being detected in environmental samples like sediment. pageplace.de The study of its formation and degradation is crucial for understanding the environmental lifecycle of chlorinated pollutants. For instance, certain bacterial strains can utilize related compounds as a carbon source, suggesting potential pathways for bioremediation.

Furthermore, the general class of substituted biphenyls is explored for a variety of applications. ontosight.ai Research into biphenyl derivatives has indicated potential uses in medicine for their antimicrobial, anti-inflammatory, and anticancer properties, and in materials science as precursors for polymers and dyes. ontosight.aiontosight.ai While specific applications for this compound are a subject of ongoing research, its structural motifs are of great interest to synthetic and medicinal chemists. researchgate.net

Conceptual Approaches to Structural Elucidation and Isomeric Differentiation

The precise identification of this compound and its distinction from other isomers is a non-trivial analytical challenge that relies on a combination of modern spectroscopic and chromatographic techniques. researchgate.net

Structural Elucidation

The definitive determination of the molecular structure of substituted biphenyls is accomplished through several powerful analytical methods.

| Analytical Technique | Application in Structural Elucidation |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR, including 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) techniques, is indispensable for determining the connectivity of atoms within the molecule. It provides detailed information about the chemical environment of each proton and carbon atom, which is crucial for assigning the correct isomeric structure. acs.orgnih.govmdpi.com |

| Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which helps to confirm the elemental composition of the compound. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also routinely used to verify the identity and purity of the compound. figshare.com |

| Infrared (IR) Spectroscopy | Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and C-Cl stretch of the chloro group. mdpi.comresearchgate.net |

| X-ray Diffraction | For crystalline samples, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including bond lengths and angles, and confirms the substitution pattern on the biphenyl rings. researchgate.net |

Isomeric Differentiation

Distinguishing between positional isomers (e.g., this compound vs. 4-Chloro-2'-hydroxybiphenyl) and, where applicable, atropisomers, requires high-resolution separation techniques. wikipedia.orgresearchgate.net

| Separation Technique | Method and Application for Isomeric Differentiation |

| Gas Chromatography (GC) | Enantioselective GC, often employing columns with chiral stationary phases like permethylated β-cyclodextrin (e.g., Chirasil-Dex), is effective for separating atropisomers of hydroxylated PCBs (typically after derivatization to their methyl ether analogs). nih.gov Comprehensive two-dimensional GC (GCxGC) offers superior resolving power for complex mixtures of isomers. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a versatile tool for separating biphenyl isomers. Columns with chiral stationary phases (CSPs), such as those based on polysaccharides, can effectively separate not only enantiomers but also regioisomers. nih.govresearchgate.net Specialized stationary phases like the Biphenyl (USP L11) phase provide unique selectivity for aromatic and positional isomers, making them valuable for method development. restek.comrestek.com |

The challenge of isomer separation is heightened in substituted biphenyls due to the phenomenon of atropisomerism. Steric hindrance to rotation around the single bond connecting the two phenyl rings can lead to the existence of stable, non-superimposable mirror-image isomers, particularly in biphenyls with multiple large substituents in the ortho positions. wikipedia.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAADBWJTFTPOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602528 | |

| Record name | 2'-Chloro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53824-24-1 | |

| Record name | 2-Chloro-2'-hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053824241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Chloro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-2'-HYDROXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8M269W6TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for 2 Chloro 2 Hydroxybiphenyl

Retrosynthetic Analysis of 2-Chloro-2'-hydroxybiphenyl

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. wikipedia.orgairitilibrary.com For this compound, the most logical retrosynthetic disconnection is the C-C bond connecting the chlorinated phenyl ring and the hydroxylated phenyl ring.

This disconnection yields two key synthons: a 2-chlorophenyl synthon and a 2'-hydroxyphenyl synthon. The specific nature of these synthons (i.e., whether they are nucleophilic or electrophilic) depends on the chosen forward synthetic reaction.

For a Suzuki-Miyaura coupling: One synthon would be an electrophilic aryl halide (e.g., 2-chloro-halobenzene) and the other a nucleophilic organoboron species (e.g., 2-hydroxyphenylboronic acid), or vice-versa.

For an Ullmann condensation: Both synthons would typically be derived from aryl halides.

This analysis reveals that the synthesis can be approached by coupling a derivative of 2-chlorobenzene with a derivative of phenol (B47542), providing a clear and convergent path to the target molecule.

Classical and Established Synthetic Routes

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds, particularly for the synthesis of biaryls. researchgate.net The Suzuki-Miyaura coupling is a prominent example, valued for its mild reaction conditions and high functional group tolerance. researchgate.netrsc.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an aryl halide or triflate, catalyzed by a palladium(0) complex. gre.ac.ukacs.org For the synthesis of this compound, two primary pathways are feasible:

Route A: Coupling of 2-chlorophenylboronic acid with a suitable 2-substituted phenol derivative (e.g., 2-bromophenol (B46759) or 2-iodophenol). The hydroxyl group may require protection depending on the reaction conditions.

Route B: Coupling of a 2-chlorophenyl halide (e.g., 1-bromo-2-chlorobenzene (B145985) or 1-chloro-2-iodobenzene) with 2-hydroxyphenylboronic acid.

Aryl chlorides can be challenging substrates, often requiring more specialized catalyst systems compared to the more reactive aryl bromides and iodides. rsc.org However, advancements in ligand design have made the coupling of aryl chlorides increasingly efficient. researchgate.net

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Palladium Source: Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates like aryl chlorides, electron-rich and bulky phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) are often employed to promote the difficult oxidative addition step. researchgate.net

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used.

Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and aqueous mixtures. Reactions in water are also gaining traction as a green chemistry approach. rsc.org

| Palladium Source | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 °C |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 °C |

| Pd(PPh₃)₄ | (none) | K₂CO₃ | DMF/H₂O | 90 °C |

| PdCl₂(dppf) | (none) | Na₂CO₃ | Ethanol/Toluene | Reflux |

The Ullmann reaction is a classical method for forming biaryl compounds through the copper-mediated coupling of two aryl halide molecules. wikipedia.orgorganic-chemistry.org The traditional version of this reaction requires harsh conditions, including stoichiometric amounts of copper powder (often activated) and high temperatures, frequently exceeding 200°C. wikipedia.orgwikipedia.org

For the synthesis of this compound, an unsymmetrical Ullmann-type coupling could be envisioned between an ortho-halophenol and an ortho-dihalobenzene. However, such cross-couplings are often plagued by the formation of undesired symmetrical homocoupling byproducts (e.g., 2,2'-dichlorobiphenyl (B50601) and 2,2'-dihydroxybiphenyl). The reaction is typically limited to aryl halides activated by electron-withdrawing groups. wikipedia.org While modern variations with soluble copper catalysts and ligands have been developed, the Ullmann reaction is often superseded by the more versatile and milder palladium-catalyzed methods for complex syntheses. organic-chemistry.org A classic example involves the conversion of ortho-chloronitrobenzene into 2,2'-dinitrobiphenyl (B165474) using a copper-bronze alloy, illustrating the high temperatures required. wikipedia.orgrsc.org

An alternative, multi-step approach involves constructing the biphenyl core first, followed by the introduction or modification of functional groups. A plausible sequence could involve the nitration of a pre-formed biphenyl intermediate. For example, one could synthesize 2-chlorobiphenyl (B15942) and then introduce a nitro group. However, controlling the regioselectivity of electrophilic aromatic substitution on an unsymmetrical biphenyl can be challenging.

A more controlled approach involves using a nitrated starting material in a cross-coupling reaction. For instance, 1-chloro-2-nitrobenzene (B146284) can be coupled with a suitable partner, such as (2-methoxyphenyl)boronic acid, via a Suzuki-Miyaura reaction. researchgate.net The resulting 2-chloro-2'-methoxy-nitrobiphenyl could then undergo further transformations.

The key steps in such a sequence would be:

Cross-Coupling: Synthesis of a nitro-biphenyl intermediate.

Reduction of Nitro Group: The nitro group is a versatile precursor to an amino group. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl). google.com

Conversion of Amine to Hydroxyl: The resulting amino group can be converted to a hydroxyl group via diazotization followed by hydrolysis. This involves treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt, which is then heated in water to yield the corresponding phenol.

This pathway, while longer, offers a high degree of control over the placement of the functional groups.

Palladium-Catalyzed Cross-Coupling Approaches for Biphenyl Formation

Modern and Green Chemistry Approaches to this compound Synthesis

The synthesis of functionalized biaryl compounds like this compound has been significantly advanced by the adoption of modern synthetic methods that prioritize efficiency, selectivity, and sustainability. These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes.

Catalytic Innovations in C-C and C-O Bond Formation

The construction of the biaryl backbone of this compound relies on the formation of a key carbon-carbon (C-C) bond between two phenyl rings. Modern organic synthesis overwhelmingly favors palladium-catalyzed cross-coupling reactions for this purpose, as they offer a versatile and efficient means to create such bonds under relatively mild conditions.

The Suzuki-Miyaura coupling is a prominent method for this transformation. organic-chemistry.orggre.ac.uk This reaction typically involves the coupling of an arylboronic acid with an aryl halide. For the synthesis of this compound, two primary pathways are conceivable:

Coupling of 2-chlorophenylboronic acid with a suitably protected 2-halophenol (e.g., 2-bromophenol).

Coupling of (2-hydroxyphenyl)boronic acid with a 1-chloro-2-halobenzene.

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst system, which includes a palladium precursor and a phosphine ligand. mdpi.com Modern catalyst systems employ bulky, electron-rich biaryl phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), which promote high catalytic activity, allowing for the use of less reactive aryl chlorides as substrates. tcichemicals.commerckmillipore.com

Another powerful technique is the palladium-catalyzed, hydroxy-group-directed C-H arylation . nih.gov This method allows for the direct coupling of a C-H bond on one aromatic ring with an aryl halide. In a potential synthesis of the target molecule, 2-hydroxybiphenyl could be directly arylated with a chloroarene, offering a more atom-economical route by avoiding the pre-functionalization required for traditional cross-coupling reactions. nih.gov

While primarily known for C-N bond formation, the Buchwald-Hartwig amination methodology has been extended to the formation of C-O bonds, creating diaryl ethers. wikipedia.orguwindsor.ca While not a direct route to the C-C bond of the target biphenyl, this chemistry is a cornerstone of modern palladium catalysis and demonstrates the power of ligand development to control reaction outcomes.

Table 1: Comparison of Modern Catalytic Systems for Biaryl Synthesis

| Coupling Reaction | Palladium Precursor | Ligand Example | Base | Typical Solvent | Key Advantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane | High functional group tolerance; commercially available reagents. organic-chemistry.orgyoutube.com |

| Directed C-H Arylation | Pd(OAc)₂ | P(o-tolyl)₃ | Cs₂CO₃ | Mesitylene | High atom economy; reduces synthetic steps. nih.gov |

Biocatalytic Transformations and Biotransformation Pathways as Synthetic Routes

Biocatalysis presents an environmentally benign alternative to traditional chemical synthesis, utilizing enzymes or whole microorganisms to perform chemical transformations with high selectivity under mild conditions. nih.gov For the synthesis of this compound, biocatalytic hydroxylation of a readily available precursor like 2-chlorobiphenyl is a highly attractive green strategy.

The primary enzymes implicated in the hydroxylation of aromatic compounds, including polychlorinated biphenyls (PCBs), are cytochrome P450 monooxygenases (CYPs) and dioxygenases . nih.govnih.gov

Cytochrome P450s: These heme-containing enzymes are known for their ability to catalyze the insertion of an oxygen atom into a non-activated C-H bond. nih.govresearchgate.net Studies have shown that CYPs are responsible for the metabolism of PCBs in various organisms, from bacteria to plants and animals, producing hydroxylated metabolites (OH-PCBs). nih.govnih.govresearchgate.net By employing either isolated CYPs or whole-cell systems engineered to express a specific P450 enzyme, it is theoretically possible to achieve regioselective hydroxylation of 2-chlorobiphenyl at the 2'-position.

Biphenyl Dioxygenases: Found in several bacterial strains such as Burkholderia xenovorans and Pseudomonas pseudoalcaligenes, these enzymes catalyze the initial step in the aerobic degradation of biphenyl. nih.govnih.gov They introduce two hydroxyl groups across a double bond to form a cis-dihydrodiol, which is subsequently rearomatized. While this pathway typically leads to ring cleavage, engineered dioxygenases or related enzymes could potentially be harnessed to generate mono-hydroxylated products. nih.gov

The use of whole-cell biocatalysts, such as strains of Pseudomonas, Burkholderia, or various fungi, can be advantageous as they provide the necessary enzymes and cofactors in their natural cellular environment. nih.govnih.gov Research has demonstrated the capability of PCB-degrading bacteria to transform chlorinated biphenyls into their hydroxylated derivatives. nih.gov

Table 2: Examples of Microorganisms in Biotransformation of Chlorinated Biphenyls

| Microorganism | Enzyme System | Transformation Observed | Potential Application |

|---|---|---|---|

| Burkholderia xenovorans LB400 | Biphenyl Dioxygenase Pathway | Transformation of hydroxylated 2,5-dichlorobiphenyl. nih.gov | Synthesis of hydroxylated PCBs from chlorinated precursors. |

| Yeast (Trichosporon mucoides) | Cytochrome P450 | Oxidation of 4-chlorobiphenyl (B17849) to hydroxylated congeners. nih.gov | Regioselective hydroxylation of 2-chlorobiphenyl. |

| Poplar Plants (Populus deltoides × nigra) | Cytochrome P450 | Metabolism of 4-monochlorobiphenyl to OH-PCBs. nih.gov | Phytotransformation for green synthesis. |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous synthesis, has emerged as a powerful technology that offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. researchgate.netnih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, where they mix and react.

The synthesis of biaryl compounds is well-suited to flow chemistry. usc.eduvapourtec.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be efficiently performed in continuous flow reactors. vapourtec.com A typical setup would involve pumping separate streams of the aryl halide, the arylboronic acid, a base, and the palladium catalyst into a mixing unit, followed by a heated reactor coil to facilitate the reaction. The short diffusion distances and excellent heat transfer in microreactors allow for precise control over temperature and residence time, often leading to higher yields and purities in shorter reaction times compared to batch methods. nih.gov

Furthermore, flow chemistry enables the safe use of highly reactive or hazardous intermediates that are difficult to handle in batch processes. For instance, benzyne (B1209423) intermediates, which can be used to construct biaryl compounds, can be generated and consumed in situ within a closed flow system, minimizing risk. usc.edursc.orgbohrium.com This approach could provide novel routes to this compound and its derivatives.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Biaryl Formation

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heating and cooling |

| Mixing | Often inefficient, especially on scale | Highly efficient and rapid |

| Safety | Potential for thermal runaway; handling of hazardous intermediates | Improved safety, small reaction volumes, in situ generation of unstable species. bohrium.com |

| Scalability | Often problematic ("scaling up") | Straightforward by running the system for longer ("scaling out") |

| Typical Reaction Time | Hours to days | Seconds to minutes. usc.edu |

Principles and Methodologies for Purification and Isolation in Academic Synthesis

Following the synthesis of this compound, the crude reaction mixture must be purified to isolate the target compound from unreacted starting materials, catalyst residues, and byproducts. In an academic research setting, the most common and effective technique for this purpose is liquid chromatography, particularly flash column chromatography.

The purification process typically begins with an aqueous workup . The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or brine to remove inorganic salts (such as the base used in a coupling reaction) and highly polar impurities. Due to the phenolic nature of this compound, care must be taken during basic washes, as the compound can be deprotonated to form a water-soluble phenoxide. A wash with a dilute acid (e.g., 1 M HCl) can be used to ensure the product remains in its neutral, organic-soluble form.

After drying the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, the solvent is removed under reduced pressure to yield the crude product. The final purification is typically achieved by flash column chromatography on silica (B1680970) gel . tcichemicals.com The choice of eluent (mobile phase) is critical for achieving good separation. A non-polar solvent like hexane (B92381) or heptane (B126788) is typically mixed with a more polar solvent such as ethyl acetate or dichloromethane. The optimal solvent system is determined by preliminary analysis using thin-layer chromatography (TLC). For a moderately polar compound like this compound, a gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the polar solvent, is often effective.

For highly complex mixtures or for the separation of closely related isomers, High-Performance Liquid Chromatography (HPLC) may be employed. researchgate.netrotachrom.commdpi.com Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like methanol/water or acetonitrile (B52724)/water), is particularly useful for separating phenolic compounds.

Table 4: Typical Purification Steps for a Cross-Coupling Reaction Product

| Step | Purpose | Reagents/Materials |

|---|---|---|

| 1. Aqueous Workup | Removal of inorganic salts and water-soluble impurities. | Organic Solvent (e.g., Ethyl Acetate), Water, Brine, Dilute Acid. |

| 2. Drying | Removal of residual water from the organic phase. | Anhydrous Na₂SO₄ or MgSO₄. |

| 3. Concentration | Removal of the bulk organic solvent. | Rotary Evaporator. |

| 4. Chromatography | Separation of the target compound from other organic components. | Silica Gel, Eluent (e.g., Hexane/Ethyl Acetate mixture). tcichemicals.com |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 2 Hydroxybiphenyl

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. In 2-Chloro-2'-hydroxybiphenyl, the reactivity and orientation of substitution are determined by the combined effects of the hydroxyl, chloro, and phenyl substituents on each ring.

The hydroxyl group (-OH) is a potent activating group, meaning it increases the electron density of the aromatic ring to which it is attached, making it more susceptible to electrophilic attack. It is strongly ortho- and para-directing. The chlorine atom (-Cl) is a deactivating group due to its inductive electron withdrawal but is also ortho- and para-directing because its lone pairs can donate electron density through resonance. The phenyl group itself is considered an activating, ortho-, para-directing substituent dtic.mil.

Given these factors, the hydroxyl-substituted ring is significantly more activated than the chlorine-substituted ring. Therefore, electrophilic attack is most likely to occur on the hydroxylated ring. The incoming electrophile will be directed to the positions ortho and para to the hydroxyl group. The para position is already occupied by the phenyl group, leaving the two ortho positions as the primary sites for substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group.

In the context of this compound, these reactions would predominantly yield products substituted on the hydroxylated ring. A notable related mechanism is the desulfination of 2'-hydroxybiphenyl-2-sulfinate, which proceeds via an electrophilic aromatic substitution where a proton from a cysteine residue acts as the electrophile to cleave a C-S bond nih.gov.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. Unlike electrophilic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group nih.govnih.gov. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction nih.govunimelb.edu.au.

For this compound, the chlorine atom is the potential leaving group. The reaction would proceed via an addition-elimination mechanism:

Addition: A strong nucleophile (e.g., -OH, -OR, NH₃) attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex) unimelb.edu.auresearchgate.net.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored researchgate.net.

The reactivity of aryl halides in SNAr reactions typically follows the order F > Cl > Br > I, as the rate-determining step is usually the initial attack by the nucleophile, not the breaking of the carbon-halogen bond nih.gov. However, this compound lacks strong electron-withdrawing groups like nitro groups, which are powerful activators for this type of reaction unimelb.edu.auresearchgate.net. The hydroxyl group on the other ring is electron-donating, which does not aid in stabilizing the negative charge of the intermediate. Therefore, nucleophilic aromatic substitution on this compound would require harsh reaction conditions, such as very high temperatures or the use of extremely strong bases.

Oxidative and Reductive Transformation Chemistry

Microorganisms, particularly fungi and bacteria, have demonstrated the ability to oxidize and degrade chlorinated biphenyls. The enzymatic pathways typically involve hydroxylation, which increases the water solubility of the compound and prepares it for ring cleavage.

Studies on biphenyl-oxidizing organisms like the yeast Trichosporon mucoides and the filamentous fungus Paecilomyces lilacinus show that the initial oxidation of chlorinated biphenyls often begins on the non-halogenated ring icm.edu.pl. For a compound like this compound, which already possesses a hydroxyl group, enzymatic attack could proceed in several ways. The biphenyl-degrading bacterium Pseudomonas testosteroni B-356 metabolizes chloro-hydroxybiphenyls by first hydroxylating the unsubstituted ring at the 2,3-position, followed by meta-cleavage to produce chlorobenzoic acids nih.gov.

A plausible pathway for this compound involves further hydroxylation catalyzed by monooxygenase or dioxygenase enzymes google.com. This could lead to the formation of dihydroxy and trihydroxy intermediates. For example, the yeast T. mucoides is known to hydroxylate biphenyl to produce 2-, 3-, and 4-hydroxybiphenyl, followed by further oxidation to various dihydroxylated intermediates nih.gov. A similar process could transform this compound into chlorinated dihydroxybiphenyl derivatives, which can then undergo oxidative ring cleavage, breaking down the aromatic structure icm.edu.pl.

| Enzyme Type | Potential Transformation | Potential Products |

| Monooxygenase | Addition of one hydroxyl group to either aromatic ring. | Chlorinated dihydroxybiphenyls, Dichlorinated hydroxybiphenyls |

| Dioxygenase | Addition of two hydroxyl groups, often leading to ring cleavage. | Chlorinated muconic acid derivatives, Chlorobenzoic acids |

| Laccase | Radical-mediated oligomerization, sometimes accompanied by dehalogenation. | Dimeric and oligomeric products of this compound |

Photochemical degradation is a significant abiotic transformation pathway for chlorinated aromatic compounds in the environment. The process is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of the carbon-chlorine (C-Cl) bond.

For this compound, the primary photochemical reaction is likely the homolytic cleavage of the C-Cl bond, resulting in the formation of a biphenyl radical and a chlorine radical. This photoreductive dechlorination is a known pathway for various polychlorinated biphenyls (PCBs). The resulting biphenyl radical can then abstract a hydrogen atom from the solvent (e.g., water) or other organic matter to form 2-hydroxybiphenyl.

Other potential photochemical reactions include:

Photo-oxidation: In the presence of photosensitizers like humic substances or iron complexes, reactive oxygen species such as hydroxyl radicals (•OH) can be generated. These highly reactive species can attack the aromatic rings, leading to hydroxylation and eventual ring cleavage.

Polymerization: The biphenyl radicals formed during photolysis can react with each other or with parent molecules to form higher molecular weight products, including chlorinated polymers. Studies on chlorobenzene (B131634) have shown the formation of biphenyl and terphenyl isomers upon photolysis.

| Pathway | Initiator | Primary Intermediate | Potential Final Products |

| Photoreductive Dechlorination | UV Light | Biphenyl radical | 2-Hydroxybiphenyl |

| Photo-oxidation | UV Light + Sensitizers | Hydroxyl radical (•OH) | Chlorinated dihydroxybiphenyls, Ring-cleavage products |

| Radical Coupling | UV Light | Biphenyl radical | Dimeric and polymeric compounds |

The thermal stability of chlorinated compounds is a critical factor in high-temperature environments or during incineration processes. The pyrolysis (thermal decomposition in the absence of oxygen) of PCBs can lead to the formation of various products, including polychlorinated dibenzofurans (PCDFs), polychlorophenols (PCPs), and polychlorinated biphenylols (PCB-OHs) google.com.

For this compound, thermal degradation would likely initiate via the cleavage of the weakest bonds. The C-Cl bond is a probable site of initial cleavage, leading to dehydrochlorination, especially if a hydrogen atom is available on an adjacent carbon . Pyrolysis of chlorobenzenes is known to produce radicals such as chlorophenyl and phenyl radicals, which can then recombine to form various PCBs researchgate.net.

At elevated temperatures (e.g., >400°C), more extensive degradation can occur, including the cleavage of the biphenyl C-C bond and fragmentation of the aromatic rings, potentially leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and char dtic.milnih.gov. The presence of the hydroxyl group may influence the degradation pathway, potentially promoting char formation.

Dehalogenation Pathways and Mechanisms

Dehalogenation, the removal of a halogen atom, is a key step in the detoxification and degradation of chlorinated aromatic compounds. This can occur through both biotic and abiotic processes.

Enzymatic Dehalogenation: Certain enzymes can directly or indirectly mediate dehalogenation. For instance, laccases produced by white-rot fungi like Pycnoporus cinnabarinus can dechlorinate chlorinated hydroxybiphenyls. The mechanism involves the oxidation of the phenolic group to a phenoxy radical. These radicals then undergo coupling reactions (oligomerization), and during this process, chlorine atoms can be eliminated, resulting in the formation of dechlorinated C-C linked dimers google.com.

Microbial Reductive Dehalogenation: Under anaerobic conditions, various bacteria can utilize chlorinated compounds as electron acceptors in a process called dehalorespiration. This involves the reductive removal of a chlorine atom and its replacement with a hydrogen atom. While meta and para chlorines are often preferentially removed from PCBs, ortho dechlorination has also been observed google.com. This process is critical for transforming highly chlorinated congeners into less chlorinated forms that are more susceptible to aerobic degradation. For this compound, this pathway would convert the molecule into 2-hydroxybiphenyl.

| Dehalogenation Type | Conditions | Mechanism | Primary Product |

| Laccase-Mediated | Aerobic, Fungal | Oxidative radical coupling | Dechlorinated oligomers |

| Reductive Dehalogenation | Anaerobic, Bacterial | Halogen as electron acceptor | 2-Hydroxybiphenyl |

| Photochemical | UV Light | Homolytic C-Cl bond cleavage | 2-Hydroxybiphenyl |

Microbial Dehalogenation by Enzymes (e.g., Laccase, Monooxygenase)

Microbial enzymes play a significant role in the environmental degradation of chlorinated aromatic compounds. Enzymes such as laccases and monooxygenases have been shown to mediate the dehalogenation of compounds structurally related to this compound.

Laccase-Mediated Transformation:

Laccases, a class of multicopper oxidases produced by fungi, are known to catalyze the oxidation of phenolic compounds, leading to their polymerization and, in some cases, dehalogenation. Research on chlorinated hydroxybiphenyls has demonstrated the efficacy of laccase from the white-rot fungus Pycnoporus cinnabarinus in transforming these compounds. The process involves the enzymatic generation of phenoxy radicals, which can then undergo several reactions, including oligomerization and the cleavage of carbon-chlorine bonds.

For instance, the transformation of 2-hydroxy-5-chlorobiphenyl by laccase results in the formation of dechlorinated C-C linked dimers. nih.gov The primary mechanism involves the coupling of two molecules at the C-5 position, leading to the elimination of both chlorine atoms. nih.gov This process not only detoxifies the parent compound but also leads to the formation of larger, less bioavailable oligomers. The reaction is influenced by the position of the chlorine substituent relative to the hydroxyl group, which affects the stability of the radical intermediates. nih.gov

Monooxygenase-Mediated Transformation:

Flavin-dependent monooxygenases are another class of enzymes capable of oxidative dehalogenation. These enzymes catalyze the hydroxylation of the aromatic ring, which is coupled with the removal of a halogen substituent. This dual function is valuable for the detoxification of halogenated phenols. The catalytic cycle involves the activation of molecular oxygen by a reduced flavin cofactor to form a highly reactive C4a-(hydro)peroxyflavin intermediate. This intermediate then hydroxylates the substrate, leading to the elimination of the halide. The substrate's deprotonation is a critical step that controls the rate of hydroxylation.

While direct studies on this compound are limited, the known mechanisms for other halogenated phenols suggest a similar pathway. The monooxygenase would likely hydroxylate one of the aromatic rings, facilitating the removal of the chlorine atom.

Photoreductive Dechlorination Mechanisms

Photoreductive dechlorination is an important abiotic degradation pathway for chlorinated aromatic compounds in the environment. This process involves the absorption of light energy, leading to the cleavage of the carbon-chlorine bond. The mechanism can proceed through direct photolysis or be sensitized by other molecules present in the environment.

For chlorophenols, a related class of compounds, photoreductive dechlorination is initiated by the excitation of the chlorophenolate anion upon light absorption. researchgate.net This leads to the homolytic cleavage of the C-Cl bond, generating a phenyl radical and a chlorine radical. The phenyl radical can then abstract a hydrogen atom from the solvent or other hydrogen donors to form the dechlorinated product. The efficiency of this process can be influenced by factors such as pH, the presence of electron donors, and the specific wavelength of light.

In the case of hydroxylated polychlorinated biphenyls (OH-PCBs), photodegradation can be initiated by hydroxyl radicals (•OH), which are photochemically generated in the environment. nih.govresearchgate.net These highly reactive species can attack the aromatic ring, leading to hydroxylation and subsequent dechlorination. researchgate.net The presence of the hydroxyl group on the biphenyl structure can influence the electronic properties of the molecule and, consequently, its susceptibility to photochemical attack.

Based on these mechanisms for related compounds, the photoreductive dechlorination of this compound likely proceeds via the excitation of the molecule, followed by the cleavage of the C-Cl bond. The resulting biphenyl radical would then be stabilized by abstracting a hydrogen atom. The presence of the hydroxyl group is expected to influence the photochemistry of the molecule.

Derivatization Strategies for Functional Group Interconversion

Derivatization is a chemical modification technique used to alter the properties of a compound for various purposes, including enhancing its volatility for gas chromatography (GC) analysis, improving its detectability, or preparing it for further synthetic steps. For this compound, derivatization strategies primarily target the reactive hydroxyl group and can also be used to modify the entire molecule for specific applications.

Common derivatization techniques for phenolic compounds that are applicable to this compound include silylation, acylation, and alkylation. nih.govcolostate.edu

Silylation: This is a widely used method for derivatizing compounds with active hydrogens, such as the hydroxyl group in this compound. mdpi.com Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This derivatization increases the volatility and thermal stability of the compound, making it suitable for GC-MS analysis. nih.govmdpi.com

Acylation: Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, to form an ester. This can be used to protect the hydroxyl group during a subsequent synthetic transformation or to introduce a specific tag for analytical purposes. For example, using a fluorinated acylating agent can enhance the compound's detectability by electron capture detection (ECD) in GC analysis.

Alkylation: The hydroxyl group can also be converted to an ether through alkylation. This can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This functional group interconversion can be useful in multi-step organic synthesis where the phenolic hydroxyl group needs to be protected.

These derivatization strategies provide versatile tools for the analysis and chemical manipulation of this compound, enabling a broader range of experimental approaches.

Interactive Data Table: Common Derivatization Reagents for Phenolic Compounds

| Derivatization Method | Reagent | Functional Group Targeted | Purpose |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH | Increase volatility for GC |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH | Increase volatility for GC |

| Acylation | Acetic Anhydride | -OH | Protection, improve chromatography |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | -OH | Enhance ECD detection |

| Alkylation | Methyl Iodide | -OH | Protection, synthesis |

| Alkylation | Dimethyl Sulfate (B86663) | -OH | Protection, synthesis |

Theoretical and Computational Studies of 2 Chloro 2 Hydroxybiphenyl

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are essential tools for elucidating the fundamental electronic characteristics and geometric parameters of molecules. github.io For 2-Chloro-2'-hydroxybiphenyl, these methods offer a detailed picture of its quantum mechanical nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a primary computational method for investigating the electronic structure of biphenyl (B1667301) derivatives. ekb.egresearchgate.netnih.gov DFT calculations, particularly using functionals like B3LYP, are employed to optimize the molecular geometry and determine various electronic properties. ekb.egnih.gov These calculations can predict key quantum chemical parameters that describe the molecule's reactivity and stability. mdpi.com

For a molecule like this compound, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Other parameters derived from these orbital energies, such as electronegativity, chemical hardness, and softness, provide further insights into the molecule's behavior in chemical reactions. mdpi.com

| Quantum Chemical Parameter | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. |

| Electronegativity (χ) | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | The reciprocal of chemical hardness; indicates a higher propensity for chemical reactions. |

Conformational Analysis and Torsional Dynamics of the Biphenyl System

Computational studies on analogous molecules, such as 2,2'-biphenol (B158249), have shown the existence of multiple stable isomers (conformers) based on the rotation of the C-C bond between the rings and the orientation of the hydroxyl groups. researchgate.netnih.gov For this compound, the key variables are the C-C inter-ring torsional angle and the rotation around the C-O bond of the hydroxyl group. The presence of the chlorine atom and the hydroxyl group leads to a complex potential energy surface with several local minima corresponding to different stable conformers. These conformers can be categorized as syn or anti, depending on the relative positions of the substituents. The energy barriers between these conformers determine the dynamics of their interconversion. researchgate.netnih.gov

| Conformer Type | Description | Relative Stability Factor |

|---|---|---|

| Syn-Conformer | The chloro and hydroxyl groups are positioned on the same side relative to the biphenyl axis. | Generally higher in energy due to steric repulsion. |

| Anti-Conformer | The chloro and hydroxyl groups are positioned on opposite sides relative to the biphenyl axis. | Generally lower in energy and more stable. |

Reaction Mechanism Simulations and Transition State Analysis

Theoretical simulations are invaluable for mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. For chiral biphenyls, a key process is enantiomerization, the conversion of one enantiomer into its mirror image.

Studies on the related 2,2'-biphenol have demonstrated that direct rotation around the central C-C bond to achieve enantiomerization is often energetically forbidden due to severe steric repulsion between the ortho substituents. nih.gov Instead, the process may occur through a multi-step pathway involving the rotation of the substituent groups (like the hydroxyl group) to create less sterically hindered transition states. nih.gov For this compound, a probable pathway for interconversion between its enantiomers would similarly involve a sequence of rotations of the hydroxyl group coupled with the torsion of the biphenyl backbone. DFT calculations are used to locate the geometries and energies of these transition states, thereby elucidating the most favorable reaction coordinate and calculating the activation energy for the process. nih.gov

Molecular Dynamics and Intermolecular Interaction Modeling

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. dovepress.comnih.gov To perform MD simulations, an accurate force field is required, which describes the potential energy of the system as a function of its atomic coordinates.

For novel or less common molecules like this compound, specific force field parameters may need to be developed. This is often done by fitting parameters to high-level quantum mechanical calculations of the molecule's geometry and vibrational frequencies. scispace.com Once a reliable force field is established, MD simulations can be run to model the compound's behavior. These simulations can reveal how the molecule interacts with water molecules, including the formation of hydrogen bonds via its hydroxyl group. nih.gov They can also be used to model the binding of the compound to a receptor, analyzing the persistence of intermolecular interactions like hydrogen bonds, salt bridges, and hydrophobic contacts. nih.govnih.gov

Structure-Activity Relationship (SAR) Research (Conceptual, not efficacy-based)

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its resulting activity. drugdesign.orgnih.govresearchgate.net In a conceptual framework, SAR provides a rationale for how modifications to a chemical structure can influence its properties and interactions without focusing on specific biological outcomes. researchgate.net

For this compound, a conceptual SAR analysis would consider how changes to its three main components—the hydroxyl group, the chlorine atom, and the biphenyl scaffold—could alter its physicochemical properties.

The Hydroxyl Group : This group is a hydrogen bond donor and acceptor. Replacing it with a methoxy (B1213986) group (O-methylation) would remove its hydrogen bond donating ability, which could drastically alter its interaction profile with other molecules. nih.gov

The Chlorine Atom : As an electron-withdrawing group, chlorine influences the electronic distribution of the phenyl ring. Replacing it with other halogens (F, Br, I) or with an electron-donating group (like a methyl group) would systematically change the molecule's electronic properties, hydrophobicity, and size.

These conceptual modifications allow for a systematic exploration of chemical space to understand which structural features are key determinants of the molecule's fundamental interactive properties. nih.gov

Environmental Occurrence, Fate, and Transformation Research of 2 Chloro 2 Hydroxybiphenyl

Occurrence and Distribution in Environmental Matrices (Conceptual frameworks)

Hydroxylated polychlorinated biphenyls (OH-PCBs), including congeners like 2-Chloro-2'-hydroxybiphenyl, are found globally in a range of environmental matrices. nih.govresearchgate.net They are produced in the environment through the oxidation of PCBs, a process that can occur metabolically in organisms or through abiotic reactions with hydroxyl radicals. nih.gov As a result, OH-PCBs have been detected in diverse environmental samples such as animal tissues, water, and sediments. nih.gov

The distribution of these compounds is largely influenced by the location of parent PCB sources. nj.gov Higher concentrations and fluxes of OH-PCBs are often found near urban and industrialized areas. nih.govsmu.ca For instance, elevated concentrations of OH-PCBs have been measured in surface waters near sewage treatment plants (STPs), suggesting that STPs are a source of these compounds, likely due to microbial oxidation of PCBs in activated sludge or advanced oxidation processes used in treatment. nih.govsmu.ca

Atmospheric deposition also plays a key role in the distribution of OH-PCBs, particularly at offshore and remote sites. smu.ca The ratio of OH-PCBs to their parent PCBs in sediments has been observed to decrease as the degree of chlorination increases, which may be due to the lower reactivity of more highly chlorinated PCBs or the atmospheric deposition of more volatile, lesser-chlorinated OH-PCBs. nih.gov Sediments are a significant sink for these compounds, where they can persist and accumulate. acs.orguiowa.edumdpi.com Studies of contaminated sediments have found that the majority of OH-PCBs are generated in the environment rather than being present in the original commercial PCB mixtures (Aroclors). acs.orguiowa.edu

| Environmental Matrix | Reported Concentration Range of Total OH-PCBs | Reference |

|---|---|---|

| Surface Water | 0.87 to 130 pg/L | nih.govsmu.ca |

| Particulate Organic Matter (in water) | 230 to 990 pg/g | smu.ca |

| Sediments (dry weight) | 0.90 to 150 ng/g | nih.gov |

| Rainwater Flux | <1 to 44 pg/m²/day | nih.govsmu.ca |

| Snow Flux | <1 to 100 pg/m² | nih.govsmu.ca |

Environmental Transformation and Degradation Pathways

The environmental fate of this compound is governed by various transformation and degradation processes, including photolytic and biological pathways. These processes determine the compound's persistence, potential for transport, and the formation of various byproducts.

Photolytic degradation is a significant pathway for the transformation of PCBs and their derivatives in the environment. asm.org In the atmosphere, gaseous PCBs can react with hydroxyl radicals (•OH) generated photochemically, leading to the formation of OH-PCBs. smu.ca This abiotic reaction is a source of compounds like this compound in the environment. nih.gov

In aquatic systems, photolysis can occur through two primary mechanisms: direct and indirect photolysis. Direct photolysis involves the absorption of solar radiation by the compound itself, leading to its degradation. Indirect photolysis is mediated by other substances in the water, known as photosensitizers (such as dissolved organic matter), which absorb light and produce highly reactive oxygen species (ROS), including hydroxyl radicals and singlet oxygen. researchgate.netnsf.govnih.gov These ROS can then react with and degrade the contaminant. While specific studies on the photolytic degradation of this compound are limited, the general principles of photochemistry for chlorinated aromatic compounds suggest it would be susceptible to such reactions. The photolysis of chlorine in water is known to produce a suite of reactive oxidants, including hydroxyl and chlorine radicals, which can enhance the degradation of organic contaminants. nsf.govnih.govnih.gov

Microbial degradation is a crucial process in the environmental breakdown of OH-PCBs. Both bacteria and fungi have been shown to possess enzymatic systems capable of transforming these compounds.

Aerobic bacteria, particularly those from the Pseudomonas genus, are known to degrade biphenyl (B1667301) and its derivatives. oup.comnih.govnih.gov The bacterial biphenyl catabolic pathway typically involves a series of enzymes, with the initial attack catalyzed by a biphenyl dioxygenase (BPDO). nih.govnih.gov This enzyme introduces molecular oxygen to the aromatic ring, a critical step in destabilizing the compound.

The bacterium Pseudomonas testosteroni strain B-356 has been shown to metabolize chloro-hydroxybiphenyls. oup.com The degradation pathway involves the initial hydroxylation of the unsubstituted ring at the 2 and 3 positions, followed by a meta-cleavage of the ring, ultimately leading to the formation of benzoic acid derivatives. oup.com Similarly, the biphenyl dioxygenases from Pandoraea pnomenusa B-356 and Burkholderia xenovorans LB400 can oxidize doubly para-substituted hydroxychlorobiphenyls. nih.govresearchgate.net This process can involve hydroxylation of either the hydroxylated or non-hydroxylated ring, sometimes leading to concomitant dechlorination or the formation of dead-end metabolites that are not further degraded. nih.govresearchgate.net While some Pseudomonas strains that degrade non-chlorinated hydroxybiphenyls have shown an inability to attack chlorinated versions, others possess the necessary broad-substrate-specificity enzymes. oup.comnih.gov

| Bacterial Strain | Key Enzyme(s) | Transformation Process | Reference |

|---|---|---|---|

| Pseudomonas testosteroni B-356 | Biphenyl/Chlorobiphenyl Dioxygenase | Hydroxylation of the unsubstituted ring, followed by meta-cleavage. | oup.com |

| Pandoraea pnomenusa B-356 | Biphenyl Dioxygenase (BPDO) | 2,3-dioxygenation of the hydroxylated ring; can also hydroxylate the non-hydroxylated ring leading to dechlorination. | nih.govresearchgate.net |

| Burkholderia xenovorans LB400 | Biphenyl Dioxygenase (BPDO) | Less efficient oxidation of hydroxychlorobiphenyls compared to B356. | researchgate.net |

| Rhodococcus spp. | Not specified | Degradation of low-chlorinated PCB congeners. | nih.gov |

White-rot fungi are known for their ability to degrade a wide range of persistent organic pollutants, including chlorinated aromatic compounds. nih.gov This capability is largely due to their secretion of extracellular ligninolytic enzymes, such as laccase. nih.govnih.gov

Laccase produced by the fungus Pycnoporus cinnabarinus has been demonstrated to transform and dechlorinate chlorinated hydroxybiphenyls. nih.govnih.govresearchgate.net The mechanism involves the oxidation of the phenolic group, which generates free radicals. These radicals then undergo coupling reactions, leading to the formation of oligomers (polymers made of a few monomer units). nih.gov During this oligomerization process, dechlorination can occur, resulting in the formation of dechlorinated, monohalogenated, and dihalogenated dimers as sparingly water-soluble precipitates. nih.govnih.gov Laccases from other fungi, such as Trametes versicolor and Pleurotus ostreatus, have also been shown to effectively degrade hydroxy PCBs. epa.gov

The identification of metabolites is key to understanding the specific pathways of degradation. Different microorganisms and enzymatic systems produce distinct sets of transformation products from this compound and related compounds.

In bacterial degradation, the metabolism of chloro-hydroxybiphenyls by strains like Pseudomonas testosteroni B-356 proceeds through ring cleavage to ultimately form chlorobenzoic acids, which may not be further metabolized by the same strain. oup.com The oxidation of doubly para-substituted hydroxychlorobiphenyls by bacterial dioxygenases can produce various trihydroxy- and dihydroxy-chlorobiphenyls. nih.govresearchgate.net In some cases, dechlorination is observed, leading to metabolites such as 2-hydroxy-4-chlorobenzoate. nih.gov

Fungal transformation by laccase results in a different class of metabolites. The primary products are oligomers formed through radical coupling. nih.gov For example, the transformation of 2-hydroxy-5-chlorobiphenyl by laccase from Pycnoporus cinnabarinus yielded dechlorinated C-C linked dimers as the main product, alongside monohalogenated and dihalogenated dimers. nih.gov

| Parent Compound | Organism/Enzyme | Identified Metabolite(s) | Reference |

|---|---|---|---|

| Chloro-hydroxybiphenyls | Pseudomonas testosteroni B-356 | Benzoic acid derivatives (e.g., Chlorobenzoic acids) | oup.com |

| 4-Hydroxy-4′-chlorobiphenyl | Pandoraea pnomenusa B-356 BPDO | 3,4-dihydroxy-4′-chlorobiphenyl; 3,4,5-trihydroxy-4′-chlorobiphenyl | nih.govresearchgate.net |

| 3-Hydroxy-4,4′-dichlorobiphenyl | Pandoraea pnomenusa B-356 BPDO | 2,3,3′-trihydroxy-4′-chlorobiphenyl (dechlorinated); 2-hydroxy-4-chlorobenzoate | nih.gov |

| 2-Hydroxy-5-chlorobiphenyl | Pycnoporus cinnabarinus Laccase | Dechlorinated C-C linked dimers; Monohalogenated dimers; Dihalogenated dimers | nih.gov |

| 3-Chloro-4-hydroxybiphenyl | Pycnoporus cinnabarinus Laccase | Dechlorinated C-C linked dimers; Monohalogenated dimers; Dihalogenated dimers | nih.gov |

| 2,2′-dihydroxybiphenyl | Comamonas testosteroni B-356 BPDO | 2,3,2′-trihydroxybiphenyl; 2-hydroxybenzoic acid | nih.gov |

Biodegradation Pathways and Microbial Metabolism in Ecosystems

Bioaccumulation and Biotransformation Research

While specific quantitative data on the bioaccumulation of this compound is beyond the scope of this article, understanding its biotransformation pathways is critical to comprehending its environmental fate. Biotransformation refers to the chemical alteration of a substance within a living organism. These processes are key determinants of a compound's persistence and potential toxicity. researchgate.net

This compound, as a hydroxylated PCB, can be subjected to metabolic processes in a variety of organisms, including microorganisms, plants, and animals. nih.govsmu.ca The biotransformation of PCBs and their hydroxylated metabolites often follows a phased pattern of detoxification.

Phase I Metabolism: This initial phase typically involves oxidation, reduction, or hydrolysis reactions. For this compound, further hydroxylation is a plausible pathway, catalyzed by enzymes such as cytochrome P-450 monooxygenases. smu.ca This could result in the formation of dichlorinated-dihydroxylated biphenyls or other more polar metabolites. In some microorganisms, oxidative degradation can lead to the opening of the biphenyl ring structure.

Phase II Metabolism: Following Phase I, the modified compounds can undergo conjugation reactions. In this phase, endogenous molecules such as glucuronic acid, sulfate (B86663), or glutathione (B108866) are attached to the metabolite. This process generally increases the water solubility of the compound, facilitating its excretion from the organism.

Research on the biotransformation of PCBs in plants has been described by the "green liver model," which is analogous to the metabolic processes in mammals. smu.ca Plants can take up PCBs and metabolize them into hydroxylated forms, which can then be further conjugated.

In microbial systems, both aerobic and anaerobic bacteria play a role in the degradation of chlorinated biphenyls. Aerobic bacteria can hydroxylate the biphenyl rings, leading to ring cleavage. Some bacteria possess specific enzymes, such as 2-hydroxybiphenyl 3-monooxygenase, which are capable of transforming hydroxylated PCBs. nih.gov

Advanced Applications and Functionalization Research of 2 Chloro 2 Hydroxybiphenyl

Utility as a Synthetic Intermediate for Complex Molecules

The presence of both a chloro and a hydroxyl group on the biphenyl (B1667301) scaffold provides two distinct reactive sites, rendering 2-Chloro-2'-hydroxybiphenyl a versatile synthetic intermediate. These functional groups allow for a variety of chemical transformations, making it a valuable building block for the construction of more complex molecular architectures. Organic building blocks are fundamental components for the bottom-up assembly of molecular structures and play a crucial role in medicinal chemistry, organic chemistry, and material chemistry.

The biphenyl moiety is a common structural motif in many biologically active compounds and pharmaceuticals. The specific functionalization of this compound makes it a potential precursor for the synthesis of targeted pharmaceutical intermediates. For instance, related structures such as 1-(5-chloro-2-hydroxyphenyl) derivatives are utilized in the synthesis of epoxide-containing compounds. These epoxides are valuable building blocks in organic chemistry for creating diverse derivatives. A study on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(2-chloro phenyl)-1-oxo-2,3-epoxy propane (B168953) derivatives highlighted their potential as antimicrobial agents. The synthesis involved the reaction of a chalcone (B49325) precursor with hydrogen peroxide in the presence of a base to form the epoxide ring. This indicates the potential of chloro- and hydroxy-substituted phenyl structures to serve as foundational molecules for developing new therapeutic agents.

While direct synthesis of specific commercial drugs from this compound is not prominently documented in publicly available literature, its structural elements are present in various compounds investigated for medicinal purposes. The development of novel pharmaceutical compounds often involves the use of such functionalized intermediates to build more complex and potent molecules.

The biphenyl framework is a cornerstone in the design of chiral ligands for asymmetric catalysis, a field crucial for the stereoselective synthesis of pharmaceuticals and fine chemicals. The atropisomeric chirality of certain substituted biphenyls, such as BIPHEP (2,2'-bis(diphenylphosphino)biphenyl), has been pivotal in the development of highly effective catalysts.

This compound serves as a potential starting material for the synthesis of novel ligands. The hydroxyl group can be readily converted into other functionalities, such as phosphine (B1218219) or amine groups, which are common coordinating sites for metal catalysts. The chloro group can also be a site for further modification or can influence the electronic properties of the resulting ligand, thereby tuning the catalytic activity and selectivity of the metal complex. For example, research into the synthesis of BIPHEP-type ligands with various substituents has demonstrated their utility in catalytic processes like alcohol acceptorless dehydrogenation. The synthesis of these complex ligands often involves a multi-step process starting from functionalized biphenyl precursors.

The ability to introduce different functional groups onto the this compound scaffold allows for the creation of a library of ligands with varying steric and electronic properties. This is essential for optimizing catalysts for specific organic transformations.

Research in Material Science Applications (e.g., Polymer Chemistry, Liquid Crystals)

The rigid structure of the biphenyl core, combined with the potential for introducing various substituents, makes this compound and its derivatives interesting candidates for applications in material science.

In the realm of liquid crystals, bent-shaped molecules based on a biphenyl central core have been shown to exhibit complex mesophase behaviors. nih.gov The substitution pattern on the biphenyl unit plays a critical role in determining the liquid crystalline properties. Research has shown that variations in the terminal chains and the orientation of linkage groups, such as esters, attached to a hydroxybiphenyl core can lead to the formation of different liquid crystal phases, including smectic and columnar phases. nih.gov The introduction of a chloro substituent in this compound could influence the polarity and packing of the molecules, potentially leading to novel liquid crystalline materials with unique electro-optical properties.

In polymer chemistry, biphenyl-containing monomers can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. The hydroxyl group of this compound provides a reactive handle for polymerization reactions, such as polycondensation, to form polyesters or polyethers. The presence of the chlorine atom can modify the polymer's properties, such as its solubility, flame retardancy, and dielectric constant. While specific polymers derived from this compound are not widely reported, the general utility of functionalized biphenyls in creating high-performance polymers is well-established.

| Potential Application Area | Role of this compound Core | Influencing Factors |

| Liquid Crystals | Serves as a bent central core for mesogen design. nih.gov | Type and position of substituents, nature of terminal chains and linkage groups. nih.gov |

| High-Performance Polymers | Acts as a rigid monomer to enhance thermal and mechanical properties. | Reactivity of the hydroxyl group for polymerization and the effect of the chloro group on polymer properties. |

Supramolecular Chemistry and Host-Guest Interaction Studies

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. Host-guest chemistry is a central concept in this field, where a larger "host" molecule can selectively bind a smaller "guest" molecule.

This compound possesses several features that make it an interesting candidate for studies in supramolecular chemistry. The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to participate in the formation of hydrogen-bonded networks. The two aromatic rings can engage in π-π stacking interactions, which are another important type of non-covalent interaction that drives molecular self-assembly.

The presence of the chloro substituent can influence these interactions through steric effects and by modifying the electronic nature of the aromatic ring. It is conceivable that this compound could act as a guest molecule, fitting into the cavity of a larger host molecule, or it could be incorporated into a larger structure to act as a host for smaller guests. The specific geometry and electronic properties of this compound would dictate its binding preferences and the types of supramolecular structures it could form.

Development as Analytical Standard and Reference Material

In analytical chemistry, reference materials and standards are crucial for the accurate identification and quantification of chemical substances. These are highly pure compounds that are used to calibrate instruments, validate analytical methods, and ensure the quality and comparability of measurement results.

Given that this compound is a distinct chemical entity, it has the potential to be developed as an analytical standard. This would be particularly relevant for environmental analysis, where the detection and quantification of chlorinated biphenyls (a class of persistent organic pollutants) are of high importance. While polychlorinated biphenyls (PCBs) are typically analyzed as complex mixtures (e.g., Aroclors), individual congeners are also used as reference standards for more detailed and accurate analysis.

Commercial suppliers of chemical standards offer a wide range of chlorinated compounds and biphenyl derivatives for analytical purposes. The availability of a certified reference material of this compound would enable laboratories to:

Develop and validate analytical methods for its detection.

Accurately quantify its presence in various matrices (e.g., soil, water, biological tissues).

Use it as an internal standard in the analysis of other related compounds.

Future Research Directions and Unexplored Avenues for 2 Chloro 2 Hydroxybiphenyl

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of functionalized biphenyls has been a cornerstone of organic chemistry, with traditional methods often requiring harsh conditions. The future synthesis of 2-Chloro-2'-hydroxybiphenyl is poised to benefit from modern, more sustainable catalytic systems that offer greater efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-based catalysts have become indispensable in the formation of carbon-carbon bonds. Future research could focus on optimizing Suzuki-Miyaura or similar cross-coupling reactions for the high-yield synthesis of this compound. The development of advanced phosphine (B1218219) ligands could lead to catalysts that are more active and stable, allowing for lower catalyst loadings and milder reaction conditions.

Nickel-Catalyzed Methodologies: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis is a rapidly growing field. wisc.edu Investigating nickel-catalyzed cross-coupling reactions for the synthesis of this compound could provide a more economical and sustainable manufacturing process. nih.govnih.gov Research into ligand design for nickel catalysts will be crucial to achieve high selectivity and functional group tolerance. wisc.eduresearchgate.net

Biocatalytic Synthesis: The use of enzymes in chemical synthesis offers unparalleled selectivity and operates under environmentally benign conditions. nih.gov Future studies could explore the use of engineered enzymes, such as dioxygenases or hydrolases, for the stereoselective synthesis of this compound or its derivatives. illinois.eduengconfintl.orgengconfintl.org This approach could provide access to enantiomerically pure forms of the compound, which may be valuable for pharmaceutical applications.

Photocatalytic Approaches: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. beilstein-journals.org Research into the photocatalytic C-H functionalization or cross-coupling reactions could offer a novel and energy-efficient route to this compound and its analogues. acs.orgchemrxiv.org

Table 1: Emerging Synthetic Methodologies for this compound

| Methodology | Catalyst Type | Potential Advantages | Research Focus |

| Palladium-Catalyzed Cross-Coupling | Palladium-phosphine complexes | High yields, well-established | Advanced ligand design, lower catalyst loading |

| Nickel-Catalyzed Cross-Coupling | Nickel-phosphine or NHC complexes | Cost-effective, sustainable | Ligand development, reaction optimization |

| Biocatalysis | Engineered enzymes (e.g., dioxygenases) | High selectivity, green chemistry | Enzyme screening and engineering |

| Photocatalysis | Transition metal or organic photosensitizers | Mild conditions, energy-efficient | Catalyst development, reaction scope expansion |

Advanced Mechanistic Investigations into Reactivity and Degradation

Understanding the fundamental reactivity and degradation pathways of this compound is crucial for predicting its environmental fate and for designing potential applications.

Reactivity of Functional Groups: The interplay between the chloro and hydroxyl substituents on the biphenyl (B1667301) scaffold dictates its chemical behavior. Mechanistic studies could investigate the nucleophilic and electrophilic substitution reactions at both aromatic rings. The directing effects of the hydroxyl and chloro groups in electrophilic aromatic substitution are of particular interest.

Photochemical Degradation: Chlorinated aromatic compounds are known to undergo photochemical degradation in the environment. nih.gov Advanced mechanistic studies could employ techniques such as laser flash photolysis to investigate the transient species and reaction pathways involved in the photodegradation of this compound. nih.gov The role of reactive oxygen species, such as hydroxyl radicals, in this process should be a key area of investigation. epa.gov

Microbial Degradation: The biodegradation of PCBs and their hydroxylated derivatives by microorganisms is a critical environmental process. taylorfrancis.com While studies have focused on more complex congeners, the specific microbial pathways for the degradation of this compound are not well understood. nih.govnih.gov Research could focus on identifying and characterizing the enzymes and metabolic pathways in bacteria and fungi responsible for its breakdown. nih.govgavinpublishers.comnih.gov This could involve metabolomics and genomic approaches to elucidate the complete degradation cascade.